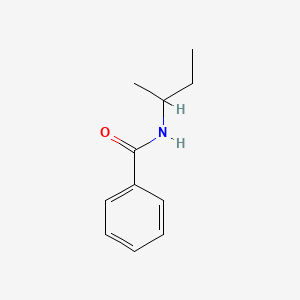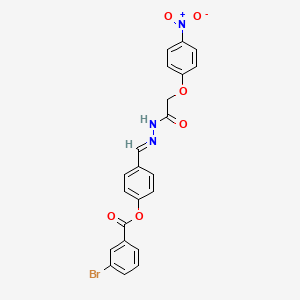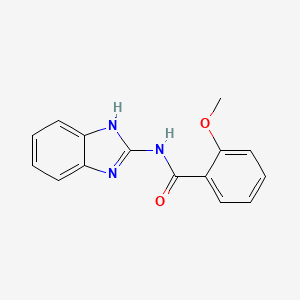
Benzamide, N-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring attached to an amide group, with a sec-butyl group substituting one of the hydrogen atoms on the nitrogen atom of the amide group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(sec-butyl)benzamide can be synthesized through the direct condensation of benzoic acid and sec-butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield. One efficient method involves using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as the catalyst .
Industrial Production Methods
In industrial settings, the synthesis of N-(sec-butyl)benzamide may involve the use of high-temperature conditions and continuous flow reactors to optimize production efficiency. The use of recyclable catalysts and green chemistry principles, such as ultrasonic irradiation, can also be applied to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Sec-butylamine derivatives.
Substitution: Various substituted benzamides depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)benzamide has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-butylbenzamide
- N,N-dibutylbenzamide
- N,N-diethylbenzenesulfonamide
- 2,5-dimethylbenzamide
Uniqueness
N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
879-71-0 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-butan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WSCVMXQGRHTYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)


![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)


![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





